4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE
Description
This compound is a symmetrically substituted biphenyl derivative featuring two 4-bromobenzamide groups at the 4 and 4' positions of a 3,3'-dimethyl biphenyl core. Such structural attributes make it relevant in materials science and medicinal chemistry, particularly as a precursor for supramolecular assemblies or kinase inhibitors .
Properties
IUPAC Name |
4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Br2N2O2/c1-17-15-21(7-13-25(17)31-27(33)19-3-9-23(29)10-4-19)22-8-14-26(18(2)16-22)32-28(34)20-5-11-24(30)12-6-20/h3-16H,1-2H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDYASBSXNMUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE typically involves multiple steps. One common method starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 4-amino-3-methylphenyl-2-methylphenylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound make it suitable for nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
- Structure: Lacks the biphenyl core but shares a 4-bromobenzamide group. The 4-methoxy-2-nitrophenyl substituent introduces strong electron-withdrawing (NO₂) and electron-donating (OCH₃) groups.
- Crystallography : Exhibits a dihedral angle of 44.5° between the benzamide and aryl ring, compared to the biphenyl-based target compound, which likely has reduced torsional strain due to methyl groups at 3,3' positions .
- Hydrogen Bonding : Forms N–H···O hydrogen bonds (2.06–2.10 Å), whereas the target compound may engage in Br···Br interactions (3.5–4.0 Å) due to its biphenyl symmetry .
4-Chloro-N-(4-Methoxy-2-Nitrophenyl)-Benzamide
- Halogen Substitution : Chlorine replaces bromine, reducing molecular weight (306.71 vs. ~500 g/mol for the target compound) and polarizability.
- Synthetic Utility : Demonstrates the feasibility of halogen variation in amide synthesis, a strategy applicable to the target compound’s derivatization .
4-Bromo-N-(4'-Nitro-[1,1'-Biphenyl]-4-Yl)Benzamide
- Structural Proximity : Shares the biphenyl backbone but substitutes one benzamide group with a nitro moiety.
- Molecular Weight : 397.23 g/mol vs. ~580 g/mol for the target compound, reflecting differences in substituent bulk .
N,N'-(3,3'-Dimethyl-[1,1'-Biphenyl]-4,4'-Diyl)Bis(4-Acetylbenzamide)
- Functional Groups : Acetyl groups replace bromine, introducing ketone functionality for nucleophilic reactions.
- Crystallinity : The acetyl groups may promote π-π stacking, contrasting with the halogen-driven packing of the target compound .
Key Comparative Data
Research Implications
Biological Activity
4-Bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]benzamide is a complex organic compound belonging to the benzamide class. Its molecular formula is C22H22Br2N2O, featuring a biphenyl structure with multiple functional groups, including bromo and amido groups. This compound's structural characteristics suggest potential applications in medicinal chemistry, particularly due to its biological activities that warrant further investigation.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C22H22Br2N2O
- Molecular Weight : 464.23 g/mol
- Functional Groups : Bromine (Br), Amide (C=O), and Biphenyl structure.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant biological activities. Notably, derivatives of biphenyl have shown antimicrobial properties against various pathogens, including mycobacteria and protozoa such as Trypanosoma cruzi and Leishmania .
Potential Therapeutic Applications
The biological activity of this compound suggests several therapeutic potentials:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains and protozoan infections .
- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Here are a few notable findings:
- Antimicrobial Activity :
- Anticancer Activity :
- Mechanism of Action :
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Bromo-N-(2-methylphenyl)benzamide | Contains a methyl group on the phenyl ring | Moderate antibacterial | Lacks biphenyl structure |
| N-(2-hydroxyphenyl)benzamide | Hydroxyl group instead of bromo | Anticancer properties | No halogenation |
| 3-Bromo-N-(phenyl)benzamide | Bromination at a different position | Antimicrobial activity | Different substitution pattern |
| 4-Bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide | Complex structure with multiple functional groups | Antiproliferative | Novel scaffold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
